molecular formula C20H19NO5 B2484462 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide CAS No. 1428350-06-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2484462
CAS No.: 1428350-06-4
M. Wt: 353.374
InChI Key: UNXQGSHTROUESZ-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked via a but-2-yn-1-yl chain to an acetamide core, further substituted with an o-tolyloxy group. While direct data on this compound are absent in the provided evidence, its structural analogs highlight key characteristics. Benzodioxole-containing compounds are frequently explored for their bioactivity, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-15-6-2-3-7-17(15)24-13-20(22)21-10-4-5-11-23-16-8-9-18-19(12-16)26-14-25-18/h2-3,6-9,12H,10-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXQGSHTROUESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the but-2-yn-1-yl chain: This step involves the alkylation of the benzo[d][1,3]dioxole derivative with a suitable alkyne precursor, often using palladium-catalyzed coupling reactions.

    Introduction of the o-tolyloxy group: This can be done through etherification reactions, where the o-tolyloxy group is introduced using appropriate alkyl halides and base catalysts.

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

Research indicates that compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide exhibit significant antiviral properties.

Mechanism of Action:

  • Inhibition of Viral Replication: Similar compounds have shown efficacy in inhibiting viral replication by interfering with essential biosynthetic pathways, which is crucial for viral propagation.

Case Study: Influenza A Virus
A study highlighted small molecule inhibitors targeting influenza A RNA polymerase. Compounds with structural similarities to the target compound were suggested to possess antiviral capabilities against various strains of influenza, warranting further investigation into their effectiveness against RNA viruses .

Anticancer Activity

The compound has also garnered attention for its potential anticancer effects.

Mechanism of Action:

  • Induction of Apoptosis: Certain derivatives have been reported to induce apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to trigger programmed cell death in various cancer cell lines.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)...MRC-520Moderate toxicity observed
Related thieno[3,2-d]pyrimidinesHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

In Vivo Studies:
In vivo studies have shown that similar compounds can inhibit tumor growth and metastasis in animal models . The proposed mechanisms involve:

  • Inhibition of Topoisomerase II: This enzyme is crucial for DNA replication and transcription, making it a valuable target for anticancer drugs.
  • Cell Cycle Arrest: Induction of cell cycle arrest at the G2/M phase has been observed in various studies involving related chemical structures.

Anti-inflammatory Applications

The sulfonamide moiety present in the compound is often associated with anti-inflammatory properties.

Mechanism of Action:
Research suggests that compounds with similar structures can inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Interference: The compound may interfere with specific biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to related acetamide and benzodioxole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound (Hypothetical) N/A N/A Butynyl linker, o-tolyloxy
5p 171–172 78 Thiadiazole, methylthio
1-(2-(4-(Benzodioxol)ethyl)-4-Cl-Ph pip. 176–177 78 Piperazine, 2-chlorophenyl
4-(Trifluoromethyl)phenyl analog (26) 176–177 55 Trifluoromethyl, benzodioxole
  • Key Observations :
    • Butynyl linkers (hypothetical) may lower melting points compared to rigid thiadiazole or piperazine cores due to reduced crystallinity.
    • Electron-withdrawing groups (e.g., trifluoromethyl ) reduce yields (55%) compared to electron-donating substituents (e.g., methoxy: 75% ).

Critical Analysis of Structural Modifications

  • Benzodioxole vs. Other Aromatic Rings :

    • Benzodioxole analogs show enhanced metabolic stability compared to simple phenyl groups due to reduced CYP450-mediated oxidation .
    • Substitution at the benzodioxole 5-position (e.g., bromo, nitro) in compounds like 4e and 4f alters electronic properties, impacting reactivity and bioactivity.
  • Thiadiazole or piperazine cores (e.g., ) offer hydrogen-bonding sites, enhancing solubility but possibly reducing blood-brain barrier penetration.
  • Substituent Influence :

    • o-Tolyloxy groups (methyl adjacent to oxygen) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-chlorophenyl ).
    • Halogenated derivatives (e.g., 4-bromophenyl ) exhibit higher melting points (183–184°C) due to increased molecular symmetry.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • But-2-yn-1-yl linker : Contributes to the compound's flexibility and reactivity.
  • o-Tolyloxy group : May influence the compound's interactions with biological targets.

This structural diversity suggests potential for various biological applications, particularly in medicinal chemistry.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits several noteworthy pharmacological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Anticancer Potential : Initial findings indicate cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the benzo[d][1,3]dioxole moiety may facilitate binding to enzymes involved in metabolic pathways.
  • Receptor Modulation : The unique structural features allow for interaction with various receptors, potentially influencing signaling pathways.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound against pancreatic cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values suggesting effective potency compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Biological Activity Overview

Activity TypeObserved EffectsReference
AntioxidantReduction in oxidative stress markers
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerSignificant cytotoxicity against cancer cells
MechanismDescriptionReference
Enzyme InhibitionBinding to metabolic enzymes
Receptor ModulationInteraction with various receptors

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